molecular formula C21H22O7 B190337 Pteryxin CAS No. 13161-75-6

Pteryxin

Cat. No. B190337
CAS RN: 13161-75-6
M. Wt: 386.4 g/mol
InChI Key: LYUZYPKZQDYMEE-YRCPKEQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pteryxin is an organic compound found in several plant species, including some species of ferns, mosses, and lichens. It is a unique compound in that it has both anti-inflammatory and anti-bacterial properties, making it a promising candidate for therapeutic applications. Pteryxin has been studied for its potential to treat a variety of conditions, ranging from cancer to infectious diseases.

Scientific research applications

Pharmacokinetics and Tissue Distribution

Pteryxin, a coumarin compound found in the roots of Radix Peucedani, has been studied for its pharmacokinetics and tissue distribution. A study by Wang et al. (2012) using ultra-pressure liquid chromatography and tandem mass spectrometry revealed that pteryxin is rapidly distributed and then eliminated from mouse plasma. The liver was identified as the major distribution tissue, and it was observed that pteryxin could cross the blood-brain barrier due to its low polarity, without long-term accumulation in mouse tissues (Wang et al., 2012).

Anti-inflammatory Properties

Pteryxin exhibits significant anti-inflammatory properties. A study by Zhen et al. (2021) showed that pteryxin attenuated LPS-induced inflammatory responses in RAW264.7 cells. The study highlighted that pteryxin effectively suppresses the activation of NLRP3 inflammasome and downregulates NF-κB/MAPK activation, suggesting its potential as a treatment option for inflammatory-related diseases (Zhen et al., 2021).

Potential in Alzheimer's Disease Treatment

Pteryxin has shown promise as a butyrylcholinesterase-inhibiting agent, which is key in the pathology of Alzheimer's disease (AD). Orhan et al. (2017) reported that pteryxin inhibits butyrylcholinesterase more actively than galanthamine, a standard AD medication. The study also highlighted its potential as a lead compound for developing new BChE inhibitors for AD treatment (Orhan et al., 2017).

Antioxidant Activation

Taira and Ogi (2019) found that pteryxin induces the expression of the antioxidant protein heme oxygenase-1 (HO-1) through Nrf2-ARE signaling. This suggests pteryxin's role in combating oxidative stress related to various diseases, such as obesity and diabetes mellitus. Pteryxin's electrophilicity modulates the cysteine residue in Keap1, dissociating Nrf2, which is a crucial factor in the oxidative stress response (Taira & Ogi, 2019).

Anti-Obesity Effects

Pteryxin has been investigated for its anti-obesity effects. Nugara et al. (2021) demonstrated that pteryxin suppresses adipogenic gene networks and regulates key metabolic pathways, showing potential as an anti-obesity agent. It was found to downregulate lipogenic genes and regulate phosphorylation of key enzymes involved in fat metabolism (Nugara et al., 2021).

properties

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-YRCPKEQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pteryxin

CAS RN

13161-75-6, 737005-97-9
Record name (+)-Pteryxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13161-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737005-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteryxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTERIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteryxin
Reactant of Route 2
Pteryxin
Reactant of Route 3
Pteryxin
Reactant of Route 4
Reactant of Route 4
Pteryxin
Reactant of Route 5
Reactant of Route 5
Pteryxin
Reactant of Route 6
Pteryxin

Citations

For This Compound
409
Citations
T Xuan, G Gong, H Du, C Liu, Y Wu, G Bao… - Journal of …, 2022 - Elsevier
… Moreover, pteryxin suppressed LPS-induced upregulation of proteins involved in MAPK/NF-… by pteryxin pretreatment in lung tissues. Docking analysis revealed that pteryxin bound to …
Number of citations: 17 www.sciencedirect.com
D Zhen, T Xuan, B Hu, X Bai, D Fu, Y Wang… - Journal of …, 2022 - Elsevier
… of pteryxin in vitro and vivo. (A) In vitro cytotoxic effects of pteryxin on RAW264.7 cells subjected to pteryxin … (B) The toxicity of pteryxin in vivo were used by zebrafish model. At 1 dpf, …
Number of citations: 19 www.sciencedirect.com
RE Willette, TO Soine - Journal of pharmaceutical Sciences, 1962 - Wiley Online Library
… of the following structure for pteryxin: 3’-acetyl-4’-angeloyI… pteryxin, and which exhibited antispasmodic activity (6). Preliminary characterization studies by Pettinato (7) indicated pteryxin …
Number of citations: 92 onlinelibrary.wiley.com
J Taira, T Ogi - Antioxidants, 2019 - mdpi.com
This study focused on exploring the nuclear factor-erythroid-2-related factor (Nrf2) active compound to avoid oxidative stress related to various diseases, such as obesity and diabetes …
Number of citations: 17 www.mdpi.com
RN Nugara, M Inafuku, K Takara, H Iwasaki, H Oku - Nutrition, 2014 - Elsevier
… To investigate the time course of the effect of pteryxin on adipogenesis, we triggered the differentiation in the presence of pteryxin (20 μg/mL) at different time intervals. Cells were …
Number of citations: 44 www.sciencedirect.com
RN Nugara, H Oku, S Saitoh, M Inafuku… - Journal of Functional …, 2021 - Elsevier
… pteryxin at different stages of adipogenesis in vitro. Our results suggest a complex role of pteryxin … the development of a nutraceutical derived from pteryxin which may be effective for the …
Number of citations: 4 www.sciencedirect.com
J Taira, R Tsuda, C Miyagi-Shiohira, H Noguchi, T Ogi - Antioxidants, 2023 - mdpi.com
… pteryxin can activate the antioxidant enzymes, even under oxidative stress, by hydrogen peroxide (H 2 O 2 ). Pteryxin … half-cell lethal in the presence of pteryxin were then induced main …
Number of citations: 7 www.mdpi.com
I Kiris, K Skalicka-Wozniak, MK Basar… - Current Medicinal …, 2022 - ingentaconnect.com
… Pteryxin is an angular-type khellacton coumarin substituted acyl group. There is only one evidence showing the influence of pteryxin on the CNS. According to this study, pteryxin was …
Number of citations: 5 www.ingentaconnect.com
IE Orhan, FS Senol, S Shekfeh… - Food and Chemical …, 2017 - Elsevier
… Pteryxin is a dihydropyranocoumarin derivative found in Apiaceae family. In this study, pteryxin, which was previously isolated from the fruits of … According to our results, pteryxin (IC 50 …
Number of citations: 46 www.sciencedirect.com
R Sun, N Hai, B Yang, JC Chen, J Li, Q Li… - Biomedicine & …, 2023 - Elsevier
Osteoporosis, as a severe public health problem worldwide, causes systemic damage to bone mass, strength, and microstructure with an increased propensity for fragility fractures. …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.